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Compound of Interest

Compound Name: Coibamide A

CAS No.: 1029227-48-2

Cat. No.: B15565077

Get Quote

Introduction

Coibamide A is a potent, N-methyl-stabilized cyclic depsipeptide originally isolated from a rare

marine cyanobacterium, Leptolyngbya sp, collected in Coiba National Park, Panama.[1][2] It

has demonstrated significant antiproliferative and cytotoxic effects against a wide range of

cancer cell lines, with a particularly unique selectivity profile in the National Cancer Institute's

60-cell line panel (NCI-60), suggesting a novel mechanism of action.[1][2] Research has

identified its primary cellular target as the Sec61 protein translocon, a channel responsible for

the biogenesis of most secretory and membrane proteins.[3][4] By inhibiting Sec61,

Coibamide A disrupts the production of key proteins involved in cancer cell proliferation,

survival, and angiogenesis, making it a compelling agent for studying and potentially treating

aggressive cancers like triple-negative breast cancer (TNBC).[3][5]

TNBC is a highly aggressive subtype of breast cancer that lacks estrogen receptor (ER),

progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2)

expression, rendering it unresponsive to hormonal or HER2-targeted therapies.[6][7] Therefore,

there is a critical need for novel therapeutic agents with distinct mechanisms of action.
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Coibamide A's ability to potently induce cell death in TNBC cell lines at nanomolar

concentrations highlights its potential in this challenging area of oncology research.[4][8]

Mechanism of Action in TNBC

The primary mechanism of Coibamide A is the direct inhibition of the Sec61α subunit of the

Sec61 translocon.[3][4] This action broadly prevents the entry of newly synthesized secretory

and membrane proteins into the endoplasmic reticulum (ER), leading to a cascade of

downstream effects that are particularly detrimental to cancer cells.

Downregulation of Receptor Tyrosine Kinases: Coibamide A treatment leads to a

concentration-dependent decrease in the expression of key receptor tyrosine kinases like the

Epidermal Growth Factor Receptor (EGFR), which is often highly expressed in TNBC cell

lines such as MDA-MB-468.[8]

Induction of Apoptosis: The compound induces programmed cell death through a caspase-

dependent pathway.[8] This is evidenced by a significant increase in caspase-3 and

caspase-7 activity and the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1) in TNBC

cells following treatment.[8]

Inhibition of Angiogenesis Signaling: Coibamide A has been shown to decrease the

secretion of Vascular Endothelial Growth Factor A (VEGFA) from MDA-MB-231 breast

cancer cells and reduce the expression of its receptor, VEGFR2.[2][9]

Induction of Autophagy: Studies have shown that Coibamide A can induce autophagy.

However, this process appears to be independent of the mTOR signaling pathway, as

treatment does not alter the phosphorylation state of key mTORC1 targets like p70 S6K1

and 4E-BP1.[10][11] In some contexts, Coibamide A has been found to block

autophagosome-lysosome fusion by impairing the glycosylation of lysosomal membrane

proteins (LAMP1/2), which contributes to its cytotoxic effects.[12]

Quantitative Data
The following tables summarize the quantitative effects of Coibamide A on various breast

cancer cell lines.

Table 1: Cytotoxicity of Coibamide A in Breast Cancer Cell Lines
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Cell Line Subtype Parameter Value (nM)

MDA-MB-468 Triple-Negative EC50 0.4 - 4

MDA-MB-231 Triple-Negative GI50 2.8

MDA-MB-436 Triple-Negative EC50 0.4 - 4

HS-578T Triple-Negative EC50 0.4 - 4

BT-474 HER2-Amplified EC50 0.4 - 4

(Data sourced from references[1][8])

Table 2: Cellular Effects of Coibamide A in MDA-MB-468 TNBC Cells

Marker Effect Concentration Time Point

Caspase-3/7
Activity

Significant
Increase

3 nM, 10 nM 48, 60, 72 h

EGFR Expression
Concentration-

dependent Decrease
10 nM 12 - 72 h

Full-length PARP1 Decrease (cleavage) 10 nM 24 - 72 h

Full-length Caspase-3 Decrease (cleavage) 10 nM 24 - 72 h

(Data sourced from reference[8])

Visualized Signaling Pathways and Workflows
Caption: Mechanism of Coibamide A in TNBC cells.
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4. Downstream Assays

5. Data Analysis

1. Cell Culture
Seed TNBC cells (e.g., MDA-MB-231)

in 96-well or 6-well plates.

2. Treatment
Expose cells to various concentrations

of Coibamide A (e.g., 0.1 - 100 nM)
and a vehicle control (0.1% DMSO).

3. Incubation
Incubate for specified time periods

(e.g., 24, 48, 72 hours).

Cell Viability Assay
(e.g., CellTiter-Glo)

Western Blot
(Protein Lysates)

Apoptosis Assay
(e.g., Caspase-Glo 3/7)

Calculate EC50/IC50 values Quantify protein band intensity
(e.g., EGFR, PARP, Caspase-3)

Measure luminescence (RLU)
for caspase activity

Click to download full resolution via product page

Caption: In Vitro experimental workflow for Coibamide A.

Protocols
Protocol 1: Culturing Triple-Negative Breast Cancer Cell
Lines
This protocol provides basic guidelines for the culture of MDA-MB-231 and MDA-MB-468 cells,

which are commonly used in Coibamide A research.

Materials:

MDA-MB-231 or MDA-MB-468 cell line
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DMEM (for MDA-MB-468) or MEM with Earle's salts (for MDA-MB-231)[3]

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (10,000 U/mL)

Trypsin-EDTA (0.25%)

Phosphate-Buffered Saline (PBS), sterile

T-75 culture flasks

6-well, 12-well, or 96-well plates

Procedure:

Media Preparation: Prepare complete growth medium by supplementing the base medium

with 10% FBS and 1% Penicillin-Streptomycin.

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a 15 mL

conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g

for 5 minutes.

Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete

growth medium. Transfer the cell suspension to a T-75 flask.

Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[3]

Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using 2-3

mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C. Neutralize trypsin with 5-7 mL of

complete growth medium.

Passaging: Centrifuge the cell suspension, resuspend the pellet, and seed new flasks at a

ratio of 1:3 to 1:6. Change media every 2-3 days.

Protocol 2: Cell Viability Luminescent Assay
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This protocol is based on the use of assays like CellTiter-Glo® to measure ATP levels as an

indicator of cell viability, as performed in studies with Coibamide A.[8]

Materials:

TNBC cells cultured in an opaque-walled 96-well plate

Coibamide A stock solution (in DMSO)

Complete growth medium

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,500 to 5,000

cells per well in 100 µL of medium.[3][4] Allow cells to adhere for 24 hours.

Treatment: Prepare serial dilutions of Coibamide A in complete growth medium. Add the

desired final concentrations to the wells. Include a vehicle control group treated with 0.1%

DMSO.[3][8]

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5%

CO₂.[8]

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room

temperature before mixing.

Measurement: Remove the plate from the incubator and allow it to equilibrate to room

temperature for 30 minutes. Add 100 µL of prepared CellTiter-Glo® reagent to each well.

Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for an additional 10 minutes to stabilize the luminescent

signal.

Data Acquisition: Record luminescence using a plate-reading luminometer.
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Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability) and

plot a concentration-response curve to determine the EC₅₀ value.

Protocol 3: Western Blot Analysis for Protein
Expression
This protocol details the steps to analyze changes in the expression of proteins like EGFR,

PARP1, and Caspase-3 following Coibamide A treatment.[8]

Materials:

TNBC cells cultured in 6-well plates

Coibamide A

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer (4x)

SDS-PAGE gels

PVDF membrane

Tris-buffered saline with Tween-20 (TBST)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-EGFR, anti-PARP1, anti-Caspase-3, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate

Imaging system

Procedure:
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Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Coibamide A (e.g., 10

nM) or vehicle for desired time points (e.g., 12, 24, 48, 72 h).[8] Wash cells with cold PBS

and lyse with 100-150 µL of ice-cold RIPA buffer.

Protein Quantification: Clear lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine protein concentration of the supernatant using a BCA assay.

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer

and boil at 95°C for 5 minutes.

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until

adequate separation is achieved.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking

buffer) overnight at 4°C with gentle agitation.

Washing and Secondary Antibody: Wash the membrane three times with TBST for 10

minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detection: Wash the membrane again as in the previous step. Apply ECL substrate and

visualize the protein bands using a chemiluminescence imaging system.

Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of

interest to a loading control (e.g., β-actin or GAPDH).[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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